molecular formula C9H14N2O4 B2828095 4-(Oxan-4-yl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248391-31-1

4-(Oxan-4-yl)-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B2828095
CAS No.: 2248391-31-1
M. Wt: 214.221
InChI Key: CSBXDQNGYNIXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Oxan-4-yl)-2-oxoimidazolidine-4-carboxylic acid is a chemical compound that features a unique structure combining an oxan-4-yl group with an imidazolidine-4-carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of oxan-4-yl derivatives with imidazolidine-4-carboxylic acid precursors. One common method includes the use of oxan-4-yl acetic acid, which undergoes a cyclization reaction with an appropriate imidazolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted imidazolidine derivatives .

Scientific Research Applications

4-(Oxan-4-yl)-2-oxoimidazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Oxan-4-yl)-2-oxoimidazolidine-4-carboxylic acid include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-(oxan-4-yl)-2-oxoimidazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c12-7(13)9(5-10-8(14)11-9)6-1-3-15-4-2-6/h6H,1-5H2,(H,12,13)(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBXDQNGYNIXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2(CNC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.